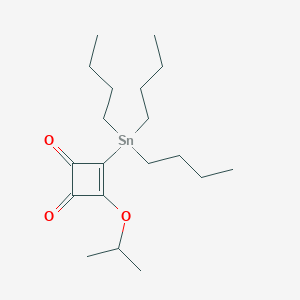

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione

Description

Properties

IUPAC Name |

3-propan-2-yloxy-4-tributylstannylcyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3.3C4H9.Sn/c1-4(2)10-6-3-5(8)7(6)9;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVLEBHYELFWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)C1=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371526 | |

| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129034-70-4 | |

| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Stille coupling reaction, a palladium-catalyzed process, is a cornerstone for introducing the tributylstannyl group. A representative procedure involves treating 3,4-diisopropoxycyclobutenedione with tributylstannyltrimethylsilane (Bu₃SnSiMe₃) in tetrahydrofuran (THF) at ambient temperature, catalyzed by tetrabutylammonium cyanide (Bu₄N⁺CN⁻). This method achieves a 65% yield of the target compound, with the cyanide ion facilitating tin-silicon bond cleavage to generate the active stannane nucleophile.

Table 1: Optimization of Stille Coupling Conditions

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Bu₄N⁺CN⁻ | 65% yield |

| Solvent | THF | Enhanced solubility |

| Temperature | 25°C | Minimizes side reactions |

| Stoichiometry (Sn:Si) | 1:1.2 | Prevents excess Sn |

Limitations and Byproduct Management

While efficient, this route generates trimethylsilyl cyanide as a byproduct, necessitating careful handling due to its toxicity. Recent studies recommend quenching with aqueous bicarbonate to neutralize residual cyanide. Scalability remains challenging due to the high cost of Bu₃SnSiMe₃, prompting investigations into tin recovery systems.

Pd/Cu-Cocatalyzed Cross-Coupling Approaches

Substrate Scope and Reaction Dynamics

A robust alternative employs Pd/Cu cocatalysts to couple 3-isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione with aryl halides or vinylic triflates. In dimethylformamide (DMF), this method accommodates diverse electrophiles, including phenyl, thienyl, and alkynyl groups, with yields spanning 57–99%. The Pd(0) species activates the carbon-halogen bond, while Cu(I) stabilizes the stannane intermediate, ensuring efficient transmetalation.

Table 2: Performance of Pd/Cu System with Selected Electrophiles

| Electrophile | Product | Yield (%) | ee (%) |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxy derivative | 84 | 90 |

| 2-Thienyl bromide | Thienyl analogue | 78 | – |

| Vinyl triflate | Alkenyl product | 92 | – |

Ligand Effects and Enantioselectivity

Chiral bisphosphine ligands, notably DTBM-SEGPHOS, induce enantioselectivity in asymmetric hydroarylations. For example, coupling styrene with 4-bromoanisole using (S)-DTBM-SEGPHOS affords the (R)-configured product in 90% enantiomeric excess (ee). Mechanistic studies suggest that ligand bulkiness prevents undesired β-hydride elimination, favoring productive reductive elimination.

Alternative Preparation Strategies

Radical-Based Pathways

Emerging methods leverage photoredox catalysis to generate tributylstannyl radicals, which add to cyclobutenedione precursors. While still experimental, these approaches avoid stoichiometric tin reagents, reducing waste. A notable example uses mesityl acridinium salts as photocatalysts under blue LED irradiation, though yields remain modest (40–50%).

Electrochemical Synthesis

Preliminary work demonstrates the feasibility of electrochemical tin incorporation using Sn anodes in acetonitrile. Controlled-potential electrolysis at −1.2 V vs. Ag/AgCl achieves 55% conversion, but product isolation challenges hinder practical adoption.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a palladium catalyst and an inert atmosphere.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Reactions: Products include various substituted cyclobutenediones.

Oxidation Reactions: Products include oxides and other oxidized derivatives.

Reduction Reactions: Products include reduced cyclobutenedione derivatives.

Scientific Research Applications

Organic Synthesis

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for:

- Synthesis of Cyclobutenediones : It can be transformed into substituted cyclobutenediones through nucleophilic substitution reactions.

- Formation of Biologically Active Compounds : The compound is utilized in the development of novel pharmaceuticals and biologically active molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Anticancer Research : Studies have indicated that derivatives of cyclobutenediones exhibit cytotoxicity against cancer cell lines. The mechanism often involves the disruption of cellular processes through reactive intermediates formed during metabolic pathways. Case Study : Research demonstrated that certain derivatives showed promising results in inhibiting tumor growth in vitro, suggesting potential as anticancer agents.

Materials Science

This compound is also applied in materials science:

- Synthesis of Polymers : It can be used as a building block for synthesizing functional polymers with specific properties for applications in coatings and adhesives. Case Study : A study highlighted the use of this compound in creating thermosetting resins that exhibit enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione involves its role as a nucleophilic cyclobutenedione equivalent in various organic reactions . The compound participates in the Stille coupling reaction, where it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium-catalyzed cross-coupling pathway .

Comparison with Similar Compounds

Similar Compounds

- 3-Isopropoxy-4-(tri-n-butylstannyl)-3-cyclobutene-1,2-dione

- 3-Isopropoxy-4-(tributylstannyl)cyclobut-3-ene-1,2-dione

Uniqueness

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione is unique due to its specific structure, which allows it to act as a nucleophilic cyclobutenedione equivalent. This property makes it valuable in the synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals . Its stability under recommended storage conditions and its specific reactivity profile further distinguish it from similar compounds .

Biological Activity

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione (CAS No. 129034-70-4) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C₁₈H₃₄O₂Sn, with a molecular weight of 429.2 g/mol. The compound is typically synthesized via the Stille coupling reaction, involving the reaction of an organotin compound with an organic halide under palladium catalysis. This method is notable for its efficiency in forming carbon-carbon bonds, which are crucial for constructing complex organic molecules .

The biological activity of this compound stems from its ability to act as a nucleophilic cyclobutenedione equivalent. This property allows it to participate in various organic reactions, which can lead to the formation of biologically active derivatives. The compound's interaction with cellular components may influence signaling pathways and metabolic processes .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of cyclobutenediones can inhibit inflammatory mediators and reduce edema in animal models .

Case Studies

- Anti-inflammatory Effects : A study on cyclobutenediones demonstrated their ability to inhibit carrageenan-induced paw edema in rats. The mechanism involved the modulation of inflammatory mediators such as nitric oxide synthase (iNOS) and cytokines .

- Anticancer Activity : Research has highlighted that certain cyclobutenedione derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which are particularly detrimental to cancer cell survival .

Table 1: Summary of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential anti-inflammatory and anticancer | Nucleophilic cyclobutenedione equivalent |

| Cyclobutenedione Derivative A | Inhibits paw edema | Modulates iNOS and cytokines |

| Cyclobutenedione Derivative B | Induces apoptosis | Generates reactive oxygen species |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.